molecular formula C25H23NO3 B252982 3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B252982
M. Wt: 385.5 g/mol
InChI Key: YXFXZHPDXNBWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of indole derivatives and has been found to exhibit various biological and physiological effects.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of various genes involved in antioxidant defense and detoxification. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
This compound A has been shown to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, modulate the immune system, and regulate gene expression. Moreover, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A in lab experiments is its high potency and specificity. It has been shown to exhibit a dose-dependent effect on various biological processes. However, one of the limitations of using this compound A is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A. One of the potential applications is its use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying its biological effects and to optimize its pharmacokinetic and pharmacodynamic properties. In addition, the development of novel synthetic routes for the production of this compound A and its analogs can lead to the discovery of new compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound A is a synthetic compound with potential applications in scientific research. It exhibits various biological and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Its mechanism of action involves the activation of the Nrf2 pathway and the inhibition of NF-κB. Although there are some limitations to its use in lab experiments, it has several advantages, including high potency and specificity. Further research is needed to explore its potential therapeutic applications and to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A involves a multi-step process that includes the condensation of 4-methylbenzaldehyde with 4-methylacetophenone, followed by the reaction of the resulting product with indole-2,3-dione. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Moreover, it has been shown to modulate the immune system and regulate gene expression.

Properties

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

IUPAC Name

3-hydroxy-1-[(4-methylphenyl)methyl]-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C25H23NO3/c1-17-7-11-19(12-8-17)16-26-22-6-4-3-5-21(22)25(29,24(26)28)15-23(27)20-13-9-18(2)10-14-20/h3-14,29H,15-16H2,1-2H3

InChI Key

YXFXZHPDXNBWBS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)C)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)C)O

Origin of Product

United States

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